molecular formula C21H25ClN8 B1668935 Bismark Brown R CAS No. 5421-66-9

Bismark Brown R

Cat. No.: B1668935
CAS No.: 5421-66-9
M. Wt: 424.9 g/mol
InChI Key: ZGUVJHNFJIZDBZ-UHFFFAOYSA-N
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Description

Bismark Brown R (BB), also known as basic brown 4, is a member of the diazo dyes class . It has an absorption maximum at 468nm .


Synthesis Analysis

The synthesis of this compound is thought to start with double diazotization of 1,3-phenylenediamine . This bis (diazonium) ion subsequently attacks two equivalents of 1,3-phenylenediamine .


Molecular Structure Analysis

The empirical formula of this compound is C21H24N8·2HCl . Its molecular weight is 461.40 g/mol . The InChI string representation of its structure is InChI=1S/C21H24N8.2ClH/c1-11-4-5-14 (26-28-20-6-12 (2)15 (22)9-17 (20)24)8-19 (11)27-29-21-7-13 (3)16 (23)10-18 (21)25;;/h4-10H,22-25H2,1-3H3;2*1H/b28-26+,29-27+;; .


Chemical Reactions Analysis

This compound has been used as an adsorbate and is used in dye decoloration experiments . The dye uptake was found to increase with increase in agitation time, adsorbent dosage, temperature, solution pH and with decreasing initial dyes concentrations .


Physical and Chemical Properties Analysis

This compound is a dark brown powder . It has a melting point of 222 °C . It is soluble in ethanol or methanol 1-3 %, and low soluble in water (0.5 %) .

Mechanism of Action

Target of Action

Basic Brown 4, also known as Bismarck Brown or Bismark Brown R, is a type of dye that is primarily used for coloring silk, wool fabric, leather, and paper . The primary targets of Basic Brown 4 are the fibers of these materials, where it binds to create a color change.

Mode of Action

The mode of action of Basic Brown 4 involves its interaction with the target fibers The dye molecules bind to the fibers, resulting in a change in their colorThe dye is soluble in water, ethanol, and soluble fiber element, slightly soluble in acetone, and insoluble in benzene .

Action Environment

The action, efficacy, and stability of Basic Brown 4 can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other chemicals or substances could potentially interact with the dye, influencing its effectiveness and stability.

Safety and Hazards

Bismark Brown R may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Bismark Brown R has been used for staining of brown alga, for mucus and vital staining . It is also an ingredient of staining solutions according to Papanicolaou . The decolorization of colored effluents emanating from various industries remains a severe public health issue and prime environmental protection concern . Adsorption process is most preferred over other methods largely due to its cost-effectiveness, ease of operation, flexibility and simplicity of design, insensitivity to toxic pollutants and partly to the high quality treated effluent and non-formation of harmful substances . Therefore, this compound can provide a feasible solution for the treatment of dye-laden water .

Biochemical Analysis

Biochemical Properties

Bismark Brown R plays a significant role in biochemical reactions, particularly as a staining agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been used as an adsorbate in dye decoloration experiments . It has a high binding affinity to the sigma-1 receptor, a chaperone protein involved in cellular defense mechanisms and neuroplasticity . This interaction suggests that this compound can influence cellular processes by modulating the activity of sigma-1 receptors.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used in modified Coomassie blue staining procedures, where it reduces staining and destaining times while increasing the sensitivity of detection . This indicates that this compound can enhance the visualization of cellular components, thereby aiding in the study of cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an adsorbate, binding to specific sites on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects include changes in cell morphology and function, which can be observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively stain tissues without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound has been shown to interact with enzymes involved in dye decoloration, influencing the breakdown and removal of the dye from biological systems . These interactions can have significant implications for cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its staining properties and effectiveness in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role as a staining agent, as it ensures that this compound effectively binds to the desired cellular components.

Properties

{ "Design of the Synthesis Pathway": "Bismark Brown R can be synthesized by the condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": ["4,4'-diaminostilbene-2,2'-disulfonic acid", "2-naphthol-3,6-disulfonic acid"], "Reaction": [ "Step 1: Dissolve 4,4'-diaminostilbene-2,2'-disulfonic acid and 2-naphthol-3,6-disulfonic acid in water separately.", "Step 2: Add the 2-naphthol-3,6-disulfonic acid solution to the 4,4'-diaminostilbene-2,2'-disulfonic acid solution with stirring.", "Step 3: Adjust the pH of the mixture to 4-5 with dilute hydrochloric acid.", "Step 4: Heat the mixture at 80-90°C for 1-2 hours with continuous stirring.", "Step 5: Cool the mixture and filter the product.", "Step 6: Wash the product with water and dry it in air." ] }

CAS No.

5421-66-9

Molecular Formula

C21H25ClN8

Molecular Weight

424.9 g/mol

IUPAC Name

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C21H24N8.ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;/h4-10H,22-25H2,1-3H3;1H

InChI Key

ZGUVJHNFJIZDBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl

Appearance

Solid powder

5421-66-9
8052-76-4

physical_description

DryPowde

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 21010;  C.I.-21010;  C.I.21010

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Bismarck Brown Y, also known as Bismarck Brown R or Basic Brown 4, has a molecular formula of C18H20N8Cl2 and a molecular weight of 419.3 g/mol. []

ANone: Yes, studies have used various spectroscopic techniques to characterize Bismarck Brown Y. These include UV-Vis spectroscopy [, ], FTIR spectroscopy [, , ], XRD [, ], and SEM/TEM analysis. [, ] These techniques help analyze its structural properties and interactions with other materials.

ANone: The stability of Bismarck Brown Y can vary depending on factors like pH, temperature, and the presence of light or other chemicals. Research indicates that its photocatalytic degradation is enhanced at higher temperatures. []

ANone: While not a catalyst itself, Bismarck Brown Y has been investigated as a target molecule for degradation studies using various catalysts. For instance, nanostructured CuS has been shown to effectively degrade Bismarck Brown Y in the presence of H2O2. []

ANone: Yes, quantum calculation methods, including semi-empirical and ab initio approaches, have been employed to simulate the photocatalytic decolorization of Bismarck Brown R. [] These studies aim to elucidate the reaction mechanism at a molecular level.

ANone: While specific SAR studies focusing on Bismarck Brown Y modifications are limited in the provided research, it's known that structural modifications of azo dyes can significantly impact their properties, including color, stability, and toxicity. [] Further research is needed to establish clear SAR trends for Bismarck Brown Y.

ANone: Research has shown that Bismarck Brown Y negatively affects freshwater fish, such as Cirrhinus mrigala (Ham.). [, , ] Exposure to this dye led to changes in blood parameters, including a decrease in hemoglobin concentration and serum cholesterol levels, indicating potential toxicity and metabolic disruption. [, ]

ANone: Yes, Bismarck Brown Y is considered an environmental pollutant due to its widespread use in textile industries and its presence in industrial effluents. [, , ] It can have detrimental effects on aquatic ecosystems. [, ]

ANone: Numerous studies focus on developing efficient methods for removing Bismarck Brown Y from wastewater. These include adsorption techniques utilizing various materials like activated carbon [], orange peel [], rubber wood sawdust [], and sewage sludge []. Additionally, photocatalytic degradation using materials like ZnO [, ], Fe(0)-doped TiO2 [], and CaMoO4-MWCNT composites [] has been explored.

ANone: Biodegradation using microorganisms like Alternaria brassicae TSF - 07 [] and Virgibacillus dokdonensis [] offers a promising eco-friendly approach for decolorizing Bismarck Brown Y and reducing its environmental impact. []

ANone: Researchers employ various analytical techniques to investigate Bismarck Brown Y, including UV-Vis spectrophotometry [, ], FTIR spectroscopy [, ], and chromatographic methods. [] These techniques help monitor its concentration, degradation products, and interactions with other materials.

ANone: Exploring safer and more environmentally friendly alternatives to Bismarck Brown Y in textile dyeing and other applications is crucial. Research into natural dyes and less toxic synthetic dyes is ongoing. []

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